What are the physicochemical properties of pentanediamide
What are the physicochemical properties of pentanediamide
An In-Depth Technical Guide to the Physicochemical Properties of Pentanediamide (Glutaramide)
Executive Summary
Pentanediamide, also known as glutaramide, is a linear aliphatic diamide that serves as a fundamental building block in organic synthesis and a valuable scaffold in medicinal chemistry. Despite its simple structure, a comprehensive and verified set of its physicochemical properties is not consolidated in readily accessible literature, often being confused with its cyclic analog, glutarimide. This guide provides a detailed overview of the known and predicted physicochemical properties of pentanediamide. It is designed to serve as a practical reference, combining theoretical predictions with established, robust experimental protocols for empirical validation. By grounding our understanding in both computational data and proven analytical methods, this document aims to equip researchers with the necessary information to confidently utilize pentanediamide in their research and development endeavors.
Introduction to Pentanediamide
Pentanediamide (IUPAC name: pentanediamide) is the diamide derivative of glutaric acid, featuring a five-carbon backbone terminated by two amide functional groups. Its structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding, which dictates its physical and chemical behavior.
It is crucial to distinguish pentanediamide from glutarimide , a cyclic imide derived from the same C5 dicarboxylic acid precursor. While they share a common origin, their physicochemical and biological properties differ significantly due to their distinct structures. Pentanediamide's linear, flexible nature makes it a versatile linker in the design of molecules intended to span specific distances or adopt particular conformations, such as enzyme inhibitors. Derivatives of aliphatic diamides are recognized for their role as structural backbones in potent therapeutics, including Histone Deacetylase (HDAC) inhibitors used in oncology.[1]
This guide will focus exclusively on the linear diamide, pentanediamide.
Molecular Structure
The molecular structure of pentanediamide is defined by a central three-carbon propylene chain flanked by two carboxamide groups.
Caption: 2D Molecular Structure of Pentanediamide.
Core Physicochemical Properties
Experimentally verified data for pentanediamide is sparse in public databases. The following table summarizes the core properties based on authoritative computed data and general chemical principles.
| Property | Value | Source / Comment |
| IUPAC Name | Pentanediamide | PubChem[2] |
| Synonyms | Glutaramide, Glutaric acid diamide | PubChem[2] |
| CAS Number | 3424-60-0 | PubChem[2] |
| Molecular Formula | C₅H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 130.15 g/mol | PubChem[2] |
| Physical State | Expected to be a colorless or white solid at room temperature. | Based on analogous aliphatic diamides. |
| Melting Point | Data not readily available. | - |
| Boiling Point | Data not readily available. | Expected to be high and likely decompose before boiling at atmospheric pressure. |
| Water Solubility | Expected to be soluble. | The two polar amide groups can act as both hydrogen bond donors and acceptors, facilitating interaction with water. Quantitative data is not readily available. |
| pKa (Acidity) | Data not readily available. | The N-H protons of a primary amide are extremely weakly acidic, with an estimated pKa > 17 in water. |
| pKa (Basicity) | Data not readily available. | The carbonyl oxygens are very weakly basic (protonated pKa < 0). |
| LogP (Octanol/Water) | -1.7 (Computed) | PubChem[2] |
Spectroscopic Profile (Predicted)
Due to the lack of published experimental spectra, this section outlines the predicted spectroscopic characteristics of pentanediamide. These predictions are based on established principles of spectroscopy and provide a reliable reference for researchers analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The molecule is symmetrical, which simplifies the spectrum. In a solvent like DMSO-d₆, the following peaks are expected:
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~6.8-7.2 ppm (Broad Singlet, 4H): The four protons of the two -NH₂ groups. The chemical shift can vary with concentration and temperature, and the peak is often broad due to quadrupole broadening and chemical exchange.
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~2.0-2.2 ppm (Triplet, 4H): The four protons on the carbons alpha to the carbonyls (C2 and C4). They appear as a triplet due to coupling with the two protons on the central carbon (C3).
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~1.7-1.9 ppm (Quintet, 2H): The two protons on the central carbon (C3), which is beta to both carbonyls. They are split into a quintet by the four neighboring protons on C2 and C4.
-
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¹³C NMR (Carbon NMR): Due to symmetry, only three distinct carbon signals are expected:
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~174-176 ppm: The carbonyl carbons (C1 and C5).
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~34-36 ppm: The carbons alpha to the carbonyls (C2 and C4).
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~21-23 ppm: The central carbon (C3).
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Infrared (IR) Spectroscopy
The IR spectrum of pentanediamide is expected to be dominated by features of the primary amide group.
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3100-3500 cm⁻¹ (Strong, broad): A pair of peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amide groups.
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~1640-1680 cm⁻¹ (Strong, sharp): The C=O stretch (Amide I band), which is very characteristic of amides.
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~1590-1620 cm⁻¹ (Strong): The N-H bending vibration (Amide II band).
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2850-3000 cm⁻¹ (Medium): C-H stretching from the methylene groups in the alkyl chain.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 130.
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Key Fragmentation Patterns: Common fragmentation pathways for aliphatic amides include the alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl) and the McLafferty rearrangement. A prominent fragment would be expected from the loss of an amino group (-NH₂) resulting in a peak at m/z 114, or the loss of the entire primary amide group (-CONH₂) resulting in a peak at m/z 86.
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of a compound like pentanediamide.
Workflow for Characterization
The systematic characterization of a new or uncharacterized compound follows a logical progression of experiments to determine its identity, purity, and core properties.
Caption: Workflow for Physicochemical Characterization.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for drug development.[3][4][5]
Rationale: The shake-flask method is considered the "gold standard" for solubility measurement. By agitating an excess of the solid compound with the solvent for an extended period, it ensures that equilibrium is reached, providing a true thermodynamic solubility value.
Methodology:
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Preparation: Add an excess amount of solid pentanediamide to several sealed vials (perform in triplicate). Expertise Note: "Excess" means enough solid material remains undissolved at the end of the experiment, which can be confirmed visually.
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Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) to each vial.
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Equilibration: Place the sealed vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Trustworthiness Note: A 48 or 72-hour time point should also be tested for one sample to ensure that equilibrium was indeed reached at 24 hours.
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Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.
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Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining microscopic particles, filter the sample through a low-binding 0.22 µm syringe filter. Expertise Note: Discard the first portion of the filtrate to prevent errors from potential adsorption of the compound onto the filter membrane.
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Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of pentanediamide using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µM, specifying the solvent and temperature.
Protocol: pKa Determination (Potentiometric Titration)
This protocol is used to measure the acid dissociation constant(s) of a compound.[6][7][8]
Rationale: Potentiometric titration directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified at the half-equivalence point on the titration curve. This method is highly accurate for compounds with sufficient solubility.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of pentanediamide in a solution of constant ionic strength (e.g., 0.15 M KCl). The starting concentration should be around 1 mM.[6] Expertise Note: The solution should be purged with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.
-
Titration (for acidic pKa):
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.
-
Immerse the calibrated pH electrode.
-
Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point(s), which appear as maxima.
-
The pKa is the pH value at the point where half of the volume of the equivalence point has been added.
-
Perform the titration in triplicate to ensure reproducibility.
-
Relevance in Research and Drug Development
The pentanediamide scaffold, and aliphatic diamides in general, are of significant interest to medicinal chemists. The diamide functional groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.
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Enzyme Inhibitors: The flexible five-carbon chain can act as a linker to position pharmacophoric elements at an optimal distance to interact with binding pockets. This is a key design principle in the development of inhibitors for enzymes such as HDACs, where a linker region connects a zinc-binding group to a surface-recognition "cap" group.[1]
-
Probes for Biological Systems: Pentanediamide and its derivatives can be used to probe protein-protein interactions or to validate binding hypotheses in structure-activity relationship (SAR) studies.
-
Polymer Chemistry: As a diamide, it can be a monomer or a building block for the synthesis of specialized polyamides with unique properties, such as enhanced hydrophilicity or biocompatibility, relevant for drug delivery systems.
Safety and Handling
While specific toxicity data for pentanediamide is not widely available, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. (n.d.). Pentanediamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
- Elbasan, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). Appendix A: Measurement of Acidity (pKa).
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- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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